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Compound of Interest

Compound Name:
1,1-Dimethyl-4-acetylpiperazinium

iodide

Cat. No.: B1662546 Get Quote

CAS Number: 75667-84-4

This technical guide provides a comprehensive overview of 1,1-Dimethyl-4-
acetylpiperazinium iodide, a quaternary ammonium salt and a structural analog of the

neurotransmitter acetylcholine.[1] Intended for researchers, scientists, and professionals in

drug development, this document details the compound's physicochemical properties, its

primary biological target and mechanism of action, and protocols for key experiments that

elucidate its pharmacological profile.

Physicochemical and Biological Properties
1,1-Dimethyl-4-acetylpiperazinium iodide, also known as 4-Acetyl-1,1-dimethylpiperazin-1-

ium iodide, is a nicotinic acetylcholine receptor (nAChR) agonist. It is a valuable research tool

for investigating the function and regulation of nAChRs, particularly the α4β2 subtype.
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Property Value Source(s)

CAS Number 75667-84-4

Molecular Formula C₈H₁₇IN₂O

Molecular Weight 284.14 g/mol

Appearance Crystalline solid

Solubility Soluble in water

Storage Temperature -20°C

Biological Target
Nicotinic Acetylcholine

Receptors (nAChRs)

Mechanism of Action nAChR Agonist

Quantitative Pharmacological Data
The primary pharmacological action of 1,1-Dimethyl-4-acetylpiperazinium iodide is its

agonist activity at nAChRs. Notably, it exhibits a significant affinity for the α4β2 nAChR subtype

and has been shown to induce receptor upregulation following chronic exposure.

Parameter Value Cell Line
Receptor
Subtype

Source(s)

Inhibition

Constant (Kᵢ)
29.9 nM - α4β2

Receptor

Upregulation

440% increase in

α4β2 binding

sites

M10 cells α4β2

Synthesis
While a specific, detailed synthesis protocol for 1,1-Dimethyl-4-acetylpiperazinium iodide is

not readily available in the reviewed literature, the synthesis of structurally similar piperazinium

iodides typically involves the quaternization of the corresponding tertiary amine precursor with
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methyl iodide. For example, the synthesis of 4-Carbmethoxy-1,1-dimethylpiperazine-1-ium

iodide is achieved by heating a mixture of 1-carbmethoxypiperazine, an excess of methyl

iodide, and a base such as potassium carbonate in a suitable solvent like nitromethane. A

similar approach, starting with 1-acetylpiperazine, would be a logical synthetic route.

Experimental Protocols
The following are detailed methodologies for key experiments that have been used to

characterize the interaction of 1,1-Dimethyl-4-acetylpiperazinium iodide and its analogs with

nicotinic acetylcholine receptors.

Radioligand Binding Assay for nAChR Affinity (Kᵢ
Determination)
This protocol is based on standard methods for determining the binding affinity of a compound

to a specific receptor subtype.

Objective: To determine the inhibition constant (Kᵢ) of 1,1-Dimethyl-4-acetylpiperazinium
iodide for the α4β2 nAChR subtype.

Materials:

Rat cerebral cortex membranes (as a source of α4β2 nAChRs)

[³H]-cytisine (a high-affinity radioligand for α4β2 nAChRs)

1,1-Dimethyl-4-acetylpiperazinium iodide (test compound)

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Glass fiber filters

Scintillation cocktail

Liquid scintillation counter

Procedure:
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Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer. Centrifuge

the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting

supernatant at high speed to pellet the membranes. Wash the membrane pellet by

resuspension and centrifugation.

Binding Assay: In test tubes, combine the rat cortical membranes, [³H]-cytisine at a

concentration near its Kₑ, and varying concentrations of 1,1-Dimethyl-4-acetylpiperazinium
iodide.

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to

reach equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound

from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically

bound radioactivity.

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the

radioactivity using a liquid scintillation counter.

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits

50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-

Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and

Kₑ is its dissociation constant.

Chronic Agonist Exposure and Receptor Upregulation
Assay
This protocol is based on the methodology used to assess the ability of nicotinic agonists to

upregulate receptor numbers in a cell culture model.

Objective: To quantify the change in the number of α4β2 nAChR binding sites on M10 cells

following chronic exposure to 1,1-Dimethyl-4-acetylpiperazinium iodide.

Materials:

M10 neuroblastoma cells (which express α4β2 nAChRs)
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Cell culture medium and supplements

1,1-Dimethyl-4-acetylpiperazinium iodide

Radioligand for α4β2 nAChRs (e.g., [³H]-epibatidine or [³H]-cytisine)

Cell lysis buffer

Protein assay reagents (e.g., BCA or Bradford)

Procedure:

Cell Culture: Culture M10 cells in appropriate flasks or plates until they reach a desired

confluency.

Chronic Agonist Treatment: Expose the cells to a specific concentration of 1,1-Dimethyl-4-
acetylpiperazinium iodide in the culture medium for an extended period (e.g., 24-72

hours). A control group of cells should be cultured in parallel without the agonist.

Cell Harvesting and Membrane Preparation: After the treatment period, wash the cells to

remove the agonist. Harvest the cells and prepare a membrane fraction as described in the

binding assay protocol.

Saturation Binding Assay: Perform a saturation binding experiment on the membrane

preparations from both the treated and control cells. This involves incubating the membranes

with increasing concentrations of the radioligand to determine the maximum number of

binding sites (Bₘₐₓ).

Protein Quantification: Determine the protein concentration of the membrane preparations

using a standard protein assay.

Data Analysis: Calculate the Bₘₐₓ values for both the control and treated groups, expressed

as fmol/mg of protein. The percentage change in receptor number is calculated as: (

(Bₘₐₓ_treated - Bₘₐₓ_control) / Bₘₐₓ_control ) * 100.

Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Binding of drugs to human serum albumin:XI. The specificity of three binding sites as
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To cite this document: BenchChem. [In-Depth Technical Guide: 1,1-Dimethyl-4-
acetylpiperazinium iodide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662546#1-1-dimethyl-4-acetylpiperazinium-iodide-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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